Comparative VEGFR Kinase Selectivity and Off-Target Inhibition Profile of Tivozanib vs. Sorafenib
Tivozanib is a highly selective VEGFR inhibitor with minimal off-target kinase activity compared to sorafenib and other multi-targeted TKIs. In vitro kinase assays show that tivozanib potently inhibits VEGFR-2 with an IC50 of 6.5 nM, while its activity against c-Kit is 8-fold lower [1]. In contrast, sorafenib is a broad-spectrum inhibitor that potently inhibits multiple kinases including Raf-1, B-Raf, and PDGFR at nanomolar concentrations, leading to a wider range of off-target effects [2]. The restricted target spectrum of tivozanib is proposed to contribute to its differentiated clinical safety profile, particularly the lower incidence of certain class-related adverse events such as fatigue and hand-foot skin reaction [3].
| Evidence Dimension | Kinase inhibition selectivity (IC50) |
|---|---|
| Target Compound Data | VEGFR-2 IC50: 6.5 nM; c-Kit IC50: 1.63 nM |
| Comparator Or Baseline | Sorafenib VEGFR-2 IC50: ~90 nM; also inhibits Raf-1, B-Raf, PDGFR at nanomolar concentrations |
| Quantified Difference | Tivozanib is ~14-fold more potent against VEGFR-2 and has a more restricted target spectrum; c-Kit is inhibited 8-fold less potently than VEGFRs |
| Conditions | In vitro cellular kinase assays |
Why This Matters
The restricted target spectrum of tivozanib may reduce off-target toxicity, offering a more favorable tolerability profile for long-term administration in RCC patients.
- [1] RxReasoner. Tivozanib Pharmacological Profile. View Source
- [2] Wilhelm SM, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-109. View Source
- [3] Jacob A, et al. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. Future Oncol. 2020 Oct;16(28):2147-2164. View Source
